

A Technical Guide to the Physical Properties of Crystalline Sodium Benzenethiolate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of crystalline sodium **benzenethiolate**. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents a logical workflow for its physical analysis.

Introduction

Sodium **benzenethiolate** (also known as sodium thiophenoxide) is an organosulfur compound with the chemical formula C₆H₅SNa.[1][2] It is the sodium salt of thiophenol and serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds through nucleophilic aromatic substitution reactions.[1][2] Its utility extends to various fields, including the synthesis of pharmaceuticals and other specialty chemicals.[3] Understanding the physical properties of its crystalline form is crucial for its proper handling, storage, and application in research and development.

Quantitative Physical Properties

A summary of the key physical properties of crystalline sodium **benzenethiolate** is presented in the table below. This data has been compiled from various chemical databases and literature sources.



Property	Value	Citation(s)
Molecular Formula	C ₆ H ₅ SNa	[1][4]
Molecular Weight	132.16 g/mol	[1][4]
Appearance	White to light yellow powder or crystal	[2][5]
Melting Point	>300 °C (literature)	[3][4]
Density	1.079 g/cm ³	[4]
Solubility in Water	Soluble	[2][5]
CAS Number	930-69-8	[1][4]

Crystallographic Data

A definitive, publicly available crystal structure for sodium **benzenethiolate** could not be located in the Cambridge Structural Database (CSD) or through extensive literature searches. [6][7][8] The determination of the crystal structure through single-crystal X-ray diffraction is a critical step in fully characterizing a crystalline solid. This analysis would provide invaluable information, including the crystal system, space group, unit cell dimensions, and the precise arrangement of atoms and ions in the solid state. Such data is fundamental for understanding the material's packing, stability, and potential polymorphism, all of which are critical parameters in drug development and materials science.

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of crystalline sodium **benzenethiolate**. Given that this compound can be air and moisture sensitive, appropriate handling techniques, such as the use of a glovebox or Schlenk line, are recommended.[9][10]

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:



- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the sodium **benzenethiolate** sample is finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 20 °C below the expected melting point (>300 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
- For air-sensitive handling, the capillary tube should be loaded and sealed within an inert atmosphere (e.g., a glovebox).

Solubility Profile

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Apparatus:

- Test tubes and rack
- Vortex mixer







Graduated cylinders or pipettes
Analytical balance
• Spatula
Solvents to be Tested:
• Water
• Ethanol
• Methanol
• Acetone
• Toluene
• Hexane
Dichloromethane
Procedure:
Add approximately 10 mg of crystalline sodium benzenethiolate to a test tube.
Add 1 mL of the chosen solvent to the test tube.
Vortex the mixture for 1-2 minutes.
Visually inspect the solution for any undissolved solid.
• If the solid dissolves completely, the compound is considered "soluble" in that solvent at that concentration.
If the solid does not dissolve, the compound is "insoluble."

• If some solid dissolves but not all, it is "partially soluble."



For quantitative solubility, a saturated solution can be prepared, filtered, and the
concentration of the solute in the filtrate determined by a suitable analytical method (e.g.,
UV-Vis spectroscopy, gravimetric analysis after solvent evaporation). For hygroscopic
compounds, all manipulations should be performed under anhydrous conditions.[11]

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for characterizing the crystalline nature of a solid and identifying its crystal phase.

Apparatus:

- Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)
- Sample holder (a low-background holder is recommended)
- For air-sensitive samples, an air-tight sample holder or a specialized dome is necessary.[12]
- Mortar and pestle

Procedure:

- Grind the crystalline sodium **benzenethiolate** to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
- Mount the powdered sample onto the sample holder, ensuring a flat and even surface.
- For air-sensitive samples, prepare the sample in an inert atmosphere (glovebox) and seal it in an air-tight holder with a low-absorption window (e.g., Kapton film).[9][13]
- Place the sample holder in the diffractometer.
- Set the instrument parameters, including the 2θ scan range (e.g., 5° to 50°), step size, and scan speed.
- Initiate the X-ray scan and collect the diffraction pattern.
- The resulting diffractogram (intensity vs. 2θ) provides a fingerprint of the crystalline phase.



Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.

Apparatus:

- Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments
- Sample pans (e.g., alumina or platinum)
- For hygroscopic samples, hermetically sealed pans or analysis under a dry inert atmosphere is crucial.[14]

Procedure:

- Place a small, accurately weighed amount of the sample (typically 2-10 mg) into a sample pan.
- Place the sample pan and an empty reference pan into the instrument.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
- TGA: Continuously monitor the sample's weight as a function of temperature. Weight loss can indicate desolvation or decomposition.
- DSC: Monitor the heat flow to the sample relative to the reference. Endothermic or exothermic peaks can indicate phase transitions (e.g., melting, crystallization) or decomposition.
- For hygroscopic samples, it may be beneficial to include an initial isothermal step at a temperature slightly above 100 °C to remove any adsorbed water before the main heating ramp.[14]

Spectroscopic Analysis



Spectroscopic techniques provide information about the molecular structure and functional groups present in the compound.

Apparatus:

- Fourier-Transform Infrared (FTIR) spectrometer
- Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (ATR):

- Place a small amount of the crystalline sample directly on the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
- The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Key expected vibrations include those from the aromatic ring and the C-S bond.[15]

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

- Dissolve a small amount of the sample in a suitable deuterated solvent in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra.
- The ¹H NMR spectrum will provide information about the protons on the benzene ring.[16]
- The ¹³C NMR spectrum will show signals for the carbon atoms in the benzene ring.[16]



For organometallic compounds, NMR is a powerful tool for structural elucidation in solution.
 [10]

Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks

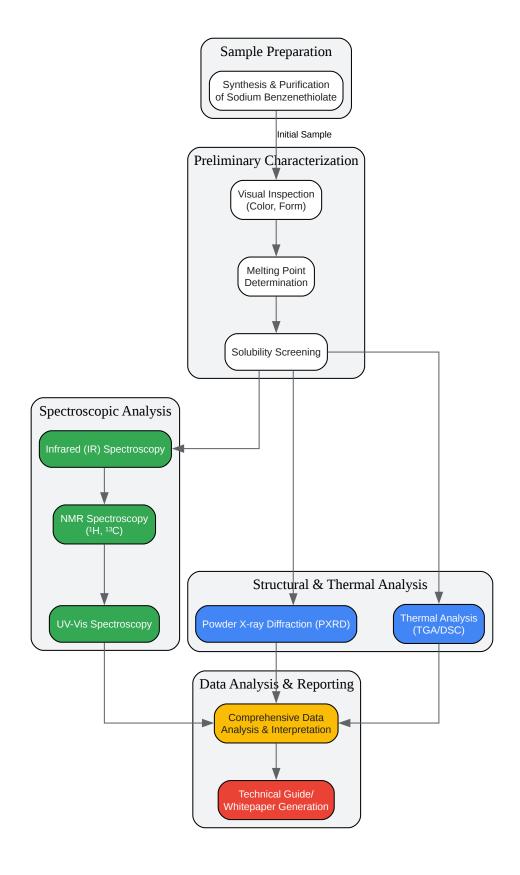
Procedure:

- Prepare a dilute solution of sodium benzenethiolate in a suitable solvent (e.g., water or ethanol).
- Record the UV-Vis spectrum, typically from 200 to 400 nm.
- The spectrum will show absorption maxima (λ _max) corresponding to electronic transitions within the molecule, particularly those involving the aromatic ring and the sulfur atom.[17]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of crystalline sodium **benzenethiolate**.





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Experimental Workflow for Physical Characterization



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